molecular formula C15H11N7O B7177590 N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B7177590
M. Wt: 305.29 g/mol
InChI Key: JUHIYDWBMVRDNU-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Properties

IUPAC Name

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-15(10-4-5-12-13(7-10)20-22-19-12)18-11-3-1-2-9(6-11)14-16-8-17-21-14/h1-8H,(H,18,23)(H,16,17,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIYDWBMVRDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=NNN=C3C=C2)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with various reagents. One common method includes the formation of carbinolamine by the addition of an amine to a double bond C=O, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair and cell survival . By inhibiting PARP-1, the compound can induce cell dysfunction or necrotic cell death, making it a potential candidate for cancer therapy .

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